molecular formula C6H7ClN2O B8188032 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one

3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one

Cat. No.: B8188032
M. Wt: 158.58 g/mol
InChI Key: QSVXLTGJSDKAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one typically involves the reaction of imidazole derivatives with chlorinated reagents under controlled conditions. One common method includes the chlorination of 1-(3H-imidazol-4-yl)-propan-1-one using thionyl chloride or phosphorus pentachloride as chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, alcohols, amines, and various substituted imidazole derivatives .

Scientific Research Applications

3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives used in pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    1-(3H-imidazol-4-yl)-propan-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Bromo-1-(3H-imidazol-4-yl)-propan-1-one: Similar structure but with a bromine atom, which can influence its reactivity and biological activity.

    1-(3H-imidazol-4-yl)-ethanone: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various imidazole derivatives with potential biological and industrial applications .

Properties

IUPAC Name

3-chloro-1-(1H-imidazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-2-1-6(10)5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVXLTGJSDKAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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